

4-Chloro-3-nitroanisole: A Toxicological Data Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitroanisole

Cat. No.: B078255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological data for **4-Chloro-3-nitroanisole** (CAS No. 10298-80-3). It is intended for informational purposes for a scientific audience. A significant lack of publicly available quantitative toxicological data for this specific compound necessitates a cautious interpretation of its potential hazards, which are partly inferred from structurally related compounds. All available data is presented, and significant data gaps are clearly identified.

Chemical and Physical Properties

4-Chloro-3-nitroanisole is a substituted aromatic compound. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	10298-80-3	[1] [2]
Molecular Formula	C ₇ H ₆ CINO ₃	[1] [2]
Molecular Weight	187.58 g/mol	[1] [2]
Appearance	Beige to ochre or pale yellow to yellow powder/crystal	[1] [3]
Melting Point	41-43 °C	[1] [4]
Boiling Point	293 °C	[1]
Density	1.366 g/cm ³	[1]
Synonyms	1-Chloro-4-methoxy-2- nitrobenzene, 2-Chloro-5- methoxynitrobenzene	[1] [5] [6]

Toxicological Data Summary

The available quantitative toxicological data for **4-Chloro-3-nitroanisole** is sparse. The following tables summarize the existing information and highlight the significant data gaps.

Acute Toxicity

The primary data available is a single intravenous lethal dose study in mice. Data for oral, dermal, and inhalation routes, which are more relevant for occupational and environmental exposure, are not available.[\[7\]](#)

Route	Species	Parameter	Value	Reference(s)
Intravenous	Mouse	LD ₅₀	180 mg/kg	[4]
Oral	-	LD ₅₀	No Data Available	[7]
Dermal	-	LD ₅₀	No Data Available	[7]
Inhalation	-	LC ₅₀	No Data Available	[7]

Hazard Classification

According to the Globally Harmonized System (GHS), **4-Chloro-3-nitroanisole** is classified as an irritant.

Hazard Class	Category	Hazard Statement	Reference(s)
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[8][9]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation	[8][9]
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	[8][9]

Repeated-Dose, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available for **4-Chloro-3-nitroanisole** for the following toxicological endpoints.

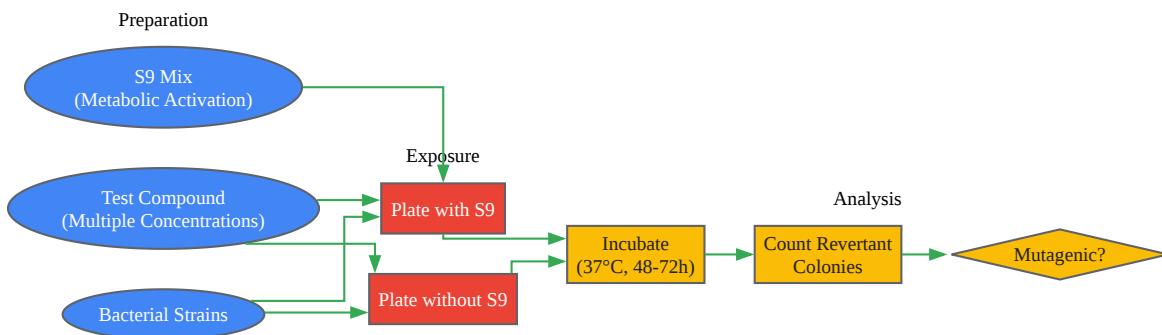
Toxicological Endpoint	Result
Repeated-Dose Toxicity	No Data Available
Genotoxicity (Mutagenicity)	No Data Available
Carcinogenicity	No Data Available
Reproductive and Developmental Toxicity	No Data Available

Inferences from Structurally Related Compounds

Due to the lack of direct data, the toxicological profile of structurally similar compounds can provide insights into the potential hazards of **4-Chloro-3-nitroanisole**.

- Nitroanisoles: o-Nitroanisole is classified as a carcinogen (Category 1B) and is genotoxic, inducing mutations in bacterial and mammalian cell systems.[\[10\]](#)[\[11\]](#) It is metabolized to DNA-reactive products.[\[11\]](#) p-Nitroanisole is also considered a hazardous substance, with limited evidence of a carcinogenic effect and may cause methemoglobinemia.[\[12\]](#)
- Chloronitrobenzenes: 1-Chloro-4-nitrobenzene has been shown to cause vascular tumors in mice and exhibits genotoxicity in mammalian cells.[\[13\]](#) Its carcinogenicity may be mediated by its metabolite, 4-chloroaniline.[\[13\]](#) Studies on 2-chloronitrobenzene and 4-chloronitrobenzene in rats and mice indicated that the spleen and liver are target organs, causing methemoglobinemia and histopathological changes.[\[14\]](#)

Given these findings, it is plausible that **4-Chloro-3-nitroanisole** may also pose risks for genotoxicity, carcinogenicity, and target organ toxicity, particularly affecting the hematopoietic system and liver. However, this remains speculative without direct experimental evidence.


Experimental Protocols

Standardized protocols are crucial for the reliable assessment of toxicological endpoints. Below are detailed methodologies for key in vitro and in vivo assays relevant to the toxicological evaluation of a substance like **4-Chloro-3-nitroanisole**.

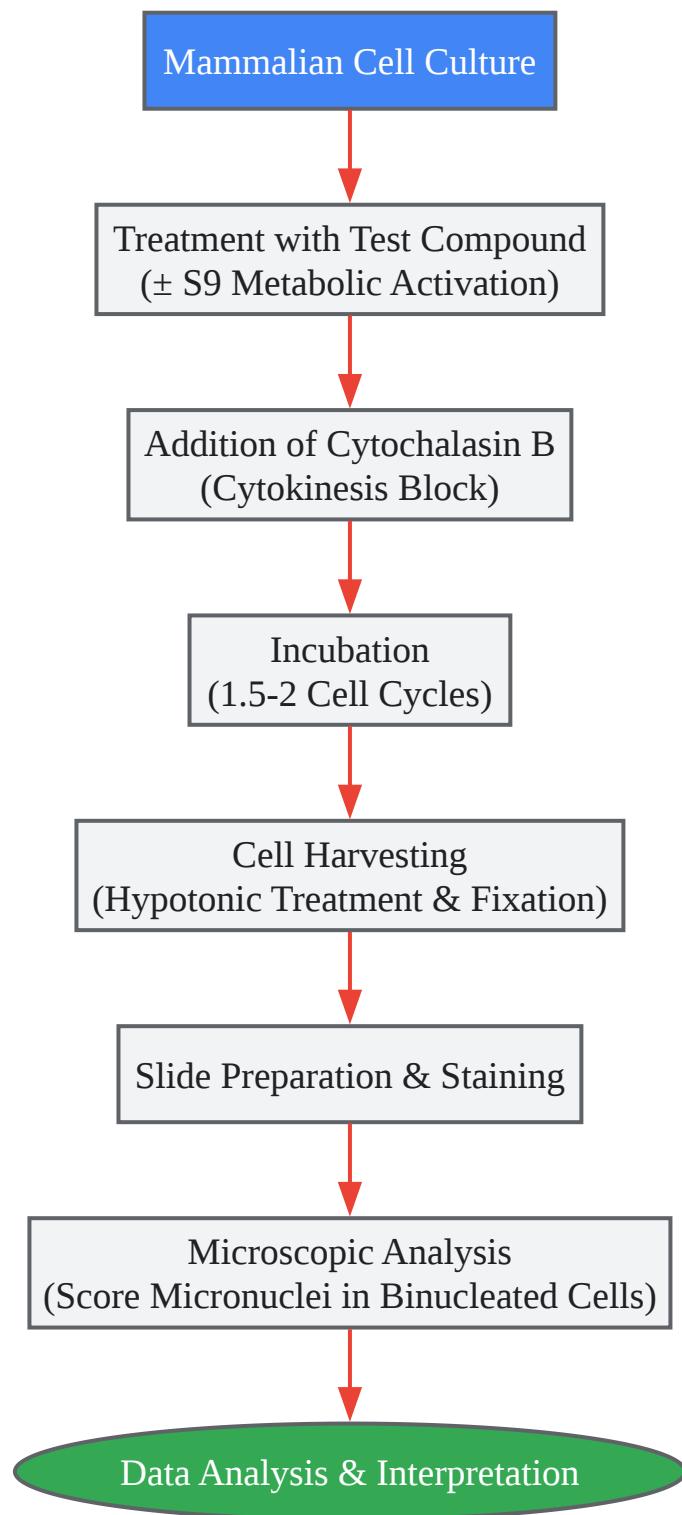
Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to evaluate the potential of a substance to induce gene mutations.

- Principle: Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a histidine-independent state will form colonies. An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
- Methodology:
 - Strain Selection: A panel of *S. typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *E. coli* strains (e.g., WP2 uvrA) are selected to detect different types of mutations.
 - Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
 - Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment uses at least five different analyzable concentrations.
 - Exposure: The bacterial strains are exposed to the test substance, positive controls, and negative (solvent) controls in the presence and absence of the S9 mix.
 - Incubation: The bacteria are plated on minimal glucose agar plates and incubated at 37°C for 48-72 hours.
 - Scoring: The number of revertant colonies per plate is counted. A positive result is a concentration-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations.

[Click to download full resolution via product page](#)

Ames Test Experimental Workflow

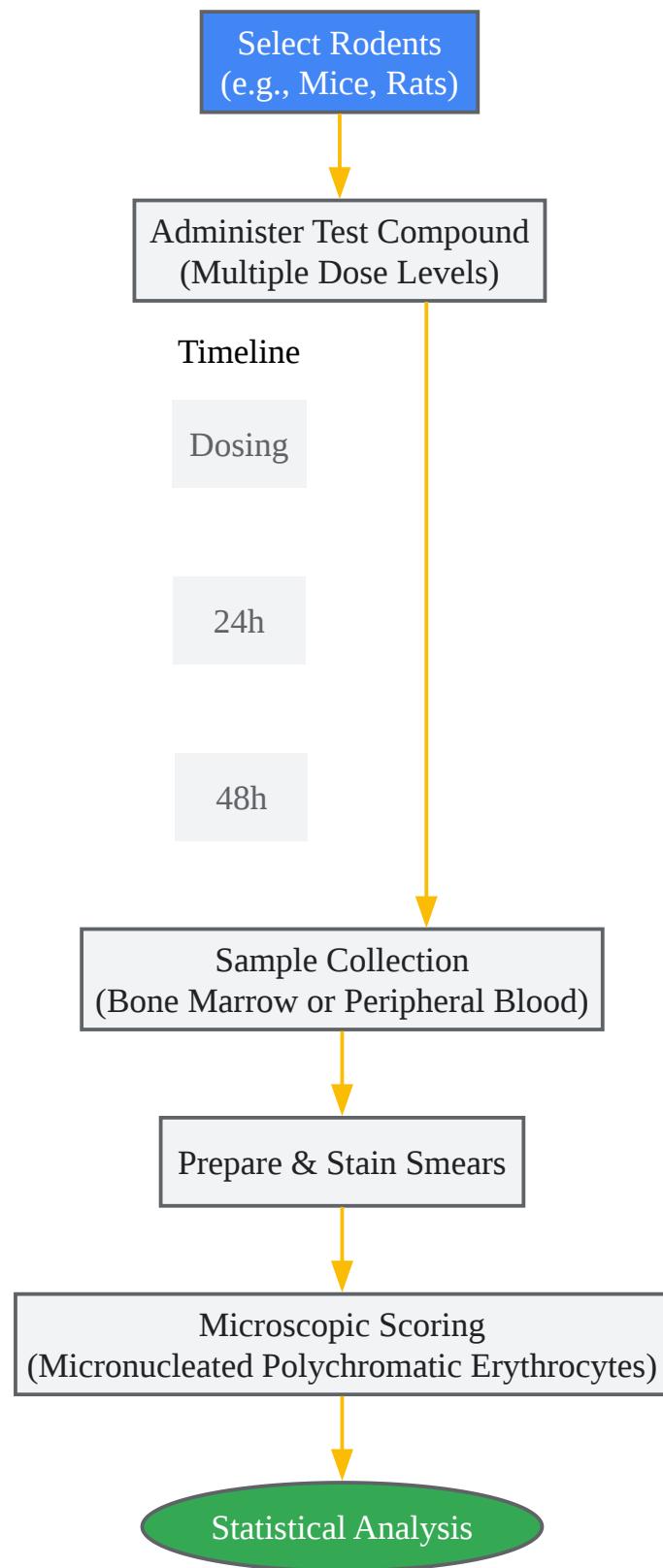

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.

- Principle: Mammalian cells are exposed to the test substance. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis, are scored in interphase cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.
- Methodology:
 - Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes are used.
 - Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should induce approximately 50-60%

cytotoxicity.

- Treatment: Cells are treated with at least three concentrations of the test substance, along with negative and positive controls, both with and without S9 metabolic activation.
- Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide, or acridine orange).
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- Data Analysis: The frequency of micronucleated cells is calculated. A dose-dependent and statistically significant increase in micronucleated cells indicates a positive result.


[Click to download full resolution via product page](#)

In Vitro Micronucleus Assay Workflow

In Vivo Rodent Micronucleus Assay

This assay assesses genotoxicity in a whole animal system, accounting for metabolic and pharmacokinetic effects.

- Principle: Rodents (usually mice or rats) are exposed to the test substance. The induction of micronuclei in immature (polychromatic) erythrocytes in the bone marrow or peripheral blood is evaluated.
- Methodology:
 - Animal Selection: Healthy, young adult rodents of a standard laboratory strain are used. Both sexes are typically included unless there is a reason to test only one.
 - Dose Administration: The test substance is administered, usually via the intended route of human exposure, at three dose levels. A preliminary toxicity study is often conducted to determine the maximum tolerated dose (MTD).
 - Treatment Schedule: Animals are typically dosed once or twice.
 - Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).
 - Slide Preparation: Bone marrow smears or blood smears are prepared and stained to differentiate between polychromatic (immature) and normochromic (mature) erythrocytes.
 - Scoring: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromic erythrocytes is also determined as a measure of bone marrow toxicity.
 - Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.

[Click to download full resolution via product page](#)

In Vivo Rodent Micronucleus Assay Workflow

Conclusion and Recommendations

The toxicological profile of **4-Chloro-3-nitroanisole** is largely uncharacterized. While it is classified as a skin, eye, and respiratory irritant, there is a critical lack of data regarding its acute toxicity via relevant exposure routes, as well as its potential for repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.

Based on the toxicological profiles of structurally similar compounds, there is a reasonable concern that **4-Chloro-3-nitroanisole** may be genotoxic and potentially carcinogenic. However, without direct experimental data, this remains an untested hypothesis.

For researchers, scientists, and drug development professionals handling this compound, adherence to strict safety protocols, including the use of appropriate personal protective equipment to prevent skin, eye, and respiratory exposure, is imperative.^[1] Given the significant data gaps, it is recommended that a battery of in vitro and in vivo toxicological studies be conducted to adequately characterize the hazard profile of **4-Chloro-3-nitroanisole** before any large-scale use or in applications where human exposure is possible. Priority should be given to an Ames test for mutagenicity, an in vitro micronucleus assay for clastogenicity, and acute oral toxicity studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Chloro-3-nitroanisole | CAS#:10298-80-3 | Chemsra [chemsra.com]
- 5. 4-Chloro-3-nitroanisole | 10298-80-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloro-3-nitroanisole: A Toxicological Data Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078255#toxicological-data-of-4-chloro-3-nitroanisole\]](https://www.benchchem.com/product/b078255#toxicological-data-of-4-chloro-3-nitroanisole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

